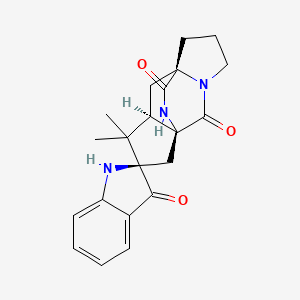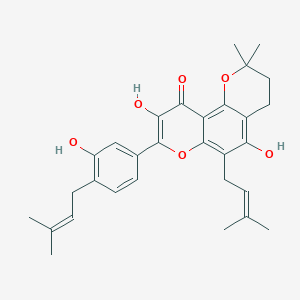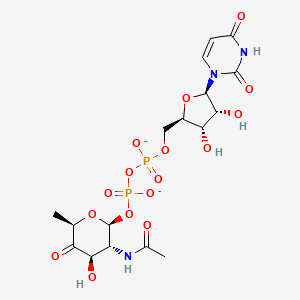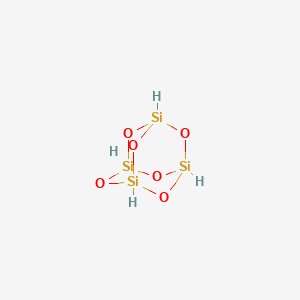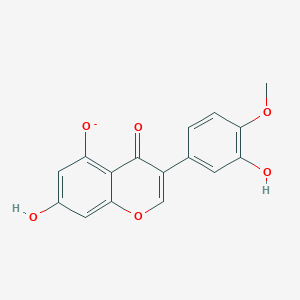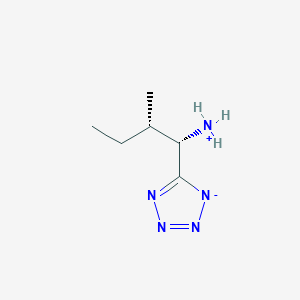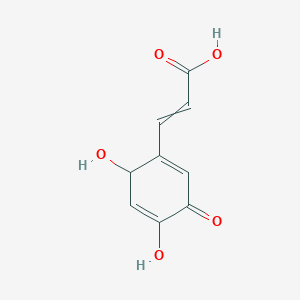
Flavaspidic acid AB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Flavaspidic acid AB is a polyphenol that is a phloroglucinol derivative isolated from the rhizomes of Dryopteris crassirhizoma and has been shown to exhibit radical scavenging and antibacterial activity. It has a role as a metabolite and an antibacterial agent. It is a beta-hydroxy ketone, a methyl ketone, a polyphenol and an aromatic ketone. It derives from a phloroglucinol.
Aplicaciones Científicas De Investigación
Antiviral Properties
- Inhibition of Porcine Reproductive and Respiratory Syndrome Virus (PRRSV): Flavaspidic acid AB was found to inhibit the replication of PRRSV, a significant threat to the swine industry. The compound targets multiple stages of the virus's life cycle, including internalization and cell-to-cell spreading. It also induces the expression of antiviral cytokines like IFN-α, IFN-β, and IL1-β in porcine alveolar macrophages, contributing to its antiviral efficacy (Yang et al., 2013).
Antibacterial Properties
- Activity Against Methicillin-Resistant Staphylococcus Aureus (MRSA): this compound exhibits significant antibacterial activity against MRSA, an antibiotic-resistant bacterium. This was demonstrated in studies where extracts of Dryopteris crassirhizoma, containing flavaspidic acids, were tested against various bacterial strains (Lee et al., 2009); (Bhowmick et al., 2022).
Antioxidant Properties
- Xanthine Oxidase Inhibition: this compound has been identified as a potent inhibitor of xanthine oxidase, an enzyme involved in oxidative stress and related diseases like gout. The compound's efficacy was comparable to standard xanthine oxidase inhibitors (Yuk et al., 2020).
- Inhibition of Melanogenesis: This compound also showed inhibitory effects on melanin production in murine melanoma cells, suggesting potential applications in skin-related conditions (Pham et al., 2017).
- General Antioxidant Activity: this compound exhibited significant antioxidant activity in vitro, particularly in inhibiting lipid peroxidation, suggesting its potential role in preventing oxidative stress-related damages (Lee et al., 2003).
Propiedades
Número CAS |
3761-64-6 |
|---|---|
Fórmula molecular |
C22H26O8 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
2-acetyl-4-[(3-butanoyl-2,4,6-trihydroxy-5-methylphenyl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C22H26O8/c1-6-7-13(24)15-17(26)9(2)16(25)11(18(15)27)8-12-19(28)14(10(3)23)21(30)22(4,5)20(12)29/h25-29H,6-8H2,1-5H3 |
Clave InChI |
PPRFIMGXDRYLGD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)C)O |
SMILES canónico |
CCCC(=O)C1=C(C(=C(C(=C1O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O)C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



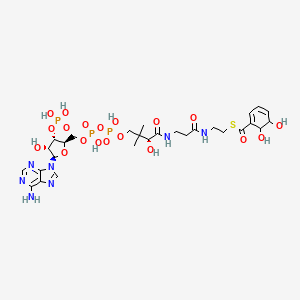

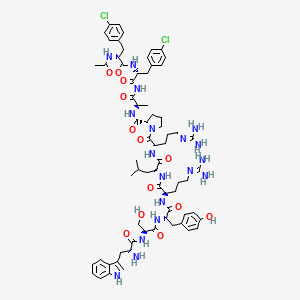
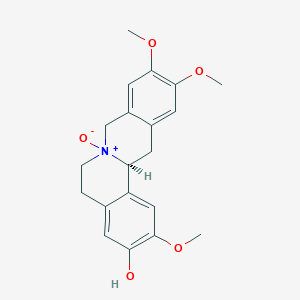
![6-[(E)-3,7-dimethyl-8-oxonon-2-enyl]-7-hydroxy-5-methoxy-4-methyl-3H-2-benzofuran-1-one](/img/structure/B1264931.png)
